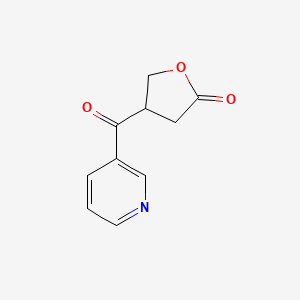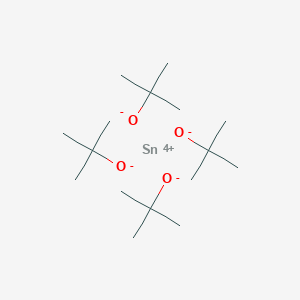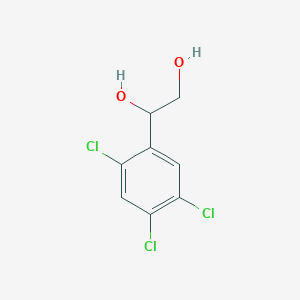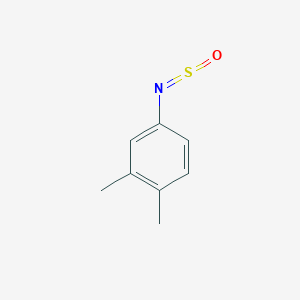
1-(2-Chlorophenyl)cyclobutan-1-ol
Descripción general
Descripción
“1-(2-Chlorophenyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C10H11ClO. It has a molecular weight of 182.65 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(2-Chlorophenyl)cyclobutan-1-ol” is 1S/C10H11ClO/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5,12H,3,6-7H2 .
Physical And Chemical Properties Analysis
“1-(2-Chlorophenyl)cyclobutan-1-ol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.
Aplicaciones Científicas De Investigación
Pharmacology: Synthesis of Ketamine Analogues
1-(2-Chlorophenyl)cyclobutan-1-ol is a valuable intermediate in the synthesis of ketamine analogues . Ketamine is a well-known anesthetic and analgesic drug used in human and veterinary medicine. The compound’s structure allows for the creation of various derivatives that can be used to study the effects of ketamine on the nervous system and potentially develop new medications with fewer side effects.
Organic Synthesis: Building Block for Complex Molecules
In organic chemistry, 1-(2-Chlorophenyl)cyclobutan-1-ol serves as a building block for the synthesis of more complex molecules . Its reactive hydroxyl group and the presence of a chlorophenyl group make it a versatile reagent for constructing cyclobutane-containing compounds, which are of interest due to their potential biological activity.
Medicinal Chemistry: Drug Discovery and Development
The compound’s role in medicinal chemistry is significant, particularly in drug discovery and development . Its structural features are conducive to the creation of molecules that can interact with various biological targets, aiding in the identification of new therapeutic agents.
Chemical Engineering: Process Optimization
In chemical engineering, 1-(2-Chlorophenyl)cyclobutan-1-ol can be used to optimize synthetic processes . Its stability and reactivity can be leveraged to develop efficient manufacturing methods for pharmaceuticals, reducing costs and improving yields.
Environmental Science: Pollutant Degradation Studies
Although not directly used in environmental science, derivatives of 1-(2-Chlorophenyl)cyclobutan-1-ol could be studied for their degradation properties . Understanding how such compounds break down in the environment can inform the development of better waste management practices for pharmaceuticals.
Analytical Chemistry: Standard for Calibration
This compound can be used as a standard in analytical chemistry for calibrating instruments like NMR, HPLC, and LC-MS . Its well-defined structure and properties make it suitable for ensuring the accuracy and precision of analytical methods.
Safety and Hazards
The safety information for “1-(2-Chlorophenyl)cyclobutan-1-ol” includes several hazard statements and precautionary statements . It has the GHS07 pictogram and the signal word "Warning" . Some of the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5,12H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSOQJLNLAFEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)cyclobutan-1-ol | |
CAS RN |
1511366-61-2 | |
| Record name | 1-(2-chlorophenyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8S,9S,10R,13S,14S,17R)-17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-11(2H)-one](/img/structure/B1430209.png)


![3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1430214.png)
![2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine](/img/structure/B1430217.png)



![Propanoic acid, 2-[(3,5-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B1430223.png)



![Bicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1430228.png)